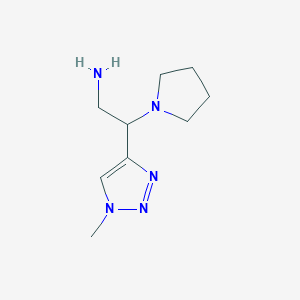
2-(1-Methyltriazol-4-yl)-2-pyrrolidin-1-ylethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Methyltriazol-4-yl)-2-pyrrolidin-1-ylethanamine is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
科学的研究の応用
2-(1-Methyltriazol-4-yl)-2-pyrrolidin-1-ylethanamine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, facilitating the construction of diverse chemical structures.
Materials Science: It is utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Chemical Biology: The compound is employed in bioconjugation techniques, enabling the labeling and tracking of biological molecules.
作用機序
Target of Action
1,2,3-Triazoles are a class of heterocyclic compounds that have been found to interact with a variety of biological targets. They are often used in drug discovery due to their ability to form stable structures and bind with high affinity to target proteins .
Mode of Action
The mode of action of 1,2,3-triazoles depends on the specific compound and its target. They can act as inhibitors, blocking the activity of a target protein, or as agonists, enhancing the activity. The specific interactions between the 1,2,3-triazole and its target can lead to changes in cellular processes .
Biochemical Pathways
1,2,3-Triazoles can affect a variety of biochemical pathways depending on their specific targets. For example, some 1,2,3-triazoles have been found to have antiviral, anti-inflammatory, anticancer, and antimicrobial activities, indicating that they can interact with and modulate a wide range of biochemical pathways .
Pharmacokinetics
The ADME properties of 1,2,3-triazoles can vary widely depending on the specific compound. The metabolism of these compounds often involves the liver, and they can be excreted in both urine and feces .
Result of Action
The molecular and cellular effects of 1,2,3-triazoles depend on their specific targets and mode of action. They can lead to changes in protein activity, gene expression, and cellular signaling pathways, which can ultimately result in changes in cell behavior and function .
Action Environment
The action, efficacy, and stability of 1,2,3-triazoles can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other molecules. These factors can affect the compound’s ability to reach its target and bind effectively .
Safety and Hazards
While specific safety and hazard information for “2-(1-Methyltriazol-4-yl)-2-pyrrolidin-1-ylethanamine” is not available, it’s important to note that all chemicals should be handled with appropriate safety precautions. Some triazole derivatives have been associated with adverse events such as hepatotoxicity and hormonal problems .
将来の方向性
Given the importance of the triazole scaffold, its synthesis has attracted much attention. Triazoles and their derivatives have significant biological properties, making them important in various fields such as medicinal chemistry, agrochemistry, and material chemistry . Therefore, they have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Methyltriazol-4-yl)-2-pyrrolidin-1-ylethanamine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using a cyclization reaction involving hydrazine derivatives and acyl chlorides.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring is introduced through a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the triazole intermediate.
Final Assembly: The final compound is obtained by coupling the triazole and pyrrolidine intermediates under appropriate reaction conditions, often involving the use of catalysts and solvents to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the triazole ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can target the nitrogen atoms in the triazole ring, often using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be modified by introducing different substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as alkyl halides, amines, and alcohols.
Major Products:
Oxidation Products: Oxidized derivatives of the triazole ring.
Reduction Products: Reduced forms of the triazole ring.
Substitution Products: Substituted derivatives with modified pyrrolidine rings.
類似化合物との比較
2-(1-Methyltriazol-4-yl)ethanol: A related compound with similar structural features but different functional groups.
2-Chloro-N-[2-(1-methyltriazol-4-yl)ethyl]propanamide: Another triazole derivative with distinct chemical properties.
Comparison:
Uniqueness: 2-(1-Methyltriazol-4-yl)-2-pyrrolidin-1-ylethanamine is unique due to the presence of both the triazole and pyrrolidine rings, which confer specific chemical reactivity and biological activity.
Chemical Properties: Compared to similar compounds, it exhibits distinct reactivity patterns in oxidation, reduction, and substitution reactions.
Biological Activity:
特性
IUPAC Name |
2-(1-methyltriazol-4-yl)-2-pyrrolidin-1-ylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N5/c1-13-7-8(11-12-13)9(6-10)14-4-2-3-5-14/h7,9H,2-6,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWFSPTOOUOCEOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(CN)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(2-(4-fluorophenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2716117.png)
![5-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-3-[(4-ethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2716122.png)
![9-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride](/img/structure/B2716125.png)
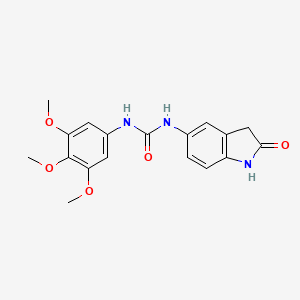

![5-[(2,4-difluorophenyl)methyl]-1H-1,2,3,4-tetrazole](/img/structure/B2716129.png)
![2-amino-4-(2-chlorophenyl)-6-(3-(diethylamino)propyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2716130.png)
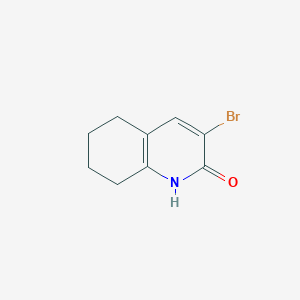
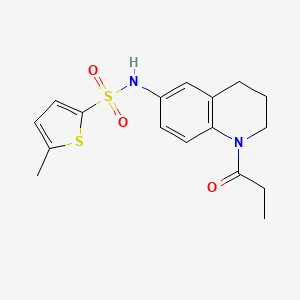
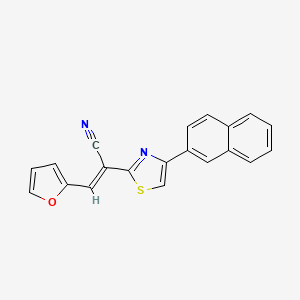
![4-fluoro-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2716136.png)
![3-(1-((2,3,5,6-tetramethylphenyl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2716138.png)
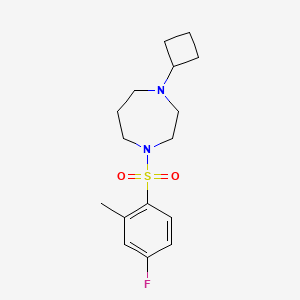
![dimethyl({[3-(6-propoxypyridazin-3-yl)phenyl]sulfamoyl})amine](/img/structure/B2716140.png)
